molecular formula C7H17N3 B13519798 (1-Methyl-4-piperidyl)methylhydrazine

(1-Methyl-4-piperidyl)methylhydrazine

Cat. No.: B13519798
M. Wt: 143.23 g/mol
InChI Key: GUSJZMNWFZSJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydrazinylmethyl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a hydrazinylmethyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinylmethyl)-1-methylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Hydrazinylmethyl Group: This step involves the reaction of the piperidine derivative with hydrazine or hydrazine derivatives under controlled conditions. Common reagents include hydrazine hydrate and hydrazine sulfate.

Industrial Production Methods

Industrial production of 4-(hydrazinylmethyl)-1-methylpiperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Azo and azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Hydrazinylmethyl)-1-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential in the development of novel materials with unique properties.

    Biological Research: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(hydrazinylmethyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-1-methylpiperidine: Similar structure but with an aminomethyl group instead of a hydrazinylmethyl group.

    4-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of a hydrazinylmethyl group.

    4-(Methoxymethyl)-1-methylpiperidine: Features a methoxymethyl group in place of the hydrazinylmethyl group.

Uniqueness

4-(Hydrazinylmethyl)-1-methylpiperidine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)methylhydrazine

InChI

InChI=1S/C7H17N3/c1-10-4-2-7(3-5-10)6-9-8/h7,9H,2-6,8H2,1H3

InChI Key

GUSJZMNWFZSJTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.